1-isobutyl-4-(phenylsulfonyl)piperazine
Description
1-Isobutyl-4-(phenylsulfonyl)piperazine is a piperazine derivative characterized by a six-membered piperazine ring substituted at position 1 with an isobutyl group (-CH₂CH(CH₃)₂) and at position 4 with a phenylsulfonyl moiety (-SO₂C₆H₅). This compound combines lipophilic (isobutyl) and electron-withdrawing (sulfonyl) groups, which influence its physicochemical properties, such as solubility, stability, and binding affinity to biological targets. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with enzymes, receptors, and ion channels, often exhibiting neuroprotective, anti-inflammatory, or analgesic activities .
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(2-methylpropyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-13(2)12-15-8-10-16(11-9-15)19(17,18)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTMKNOSFSNQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutyl-4-(phenylsulfonyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-isobutylpiperazine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-4-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-Isobutyl-4-(phenylsulfonyl)piperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 1-isobutyl-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
1-(4-Ethylbenzyl)-4-(Propylsulfonyl)piperazine
- Structural Features : Ethylbenzyl (position 1) and propylsulfonyl (position 4).
- Comparison : The isobutyl group in the target compound may enhance membrane permeability compared to ethylbenzyl, while the phenylsulfonyl group (vs. propylsulfonyl) could improve receptor selectivity.
1-(2-Fluorophenyl)-4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazine
- Structural Features : Fluorophenyl (position 1) and pyrazolopyrazine (position 4).
- Comparison : The absence of a sulfonyl group in this analog reduces hydrogen-bonding capacity, likely altering target engagement compared to the phenylsulfonyl-containing target compound.
Sulfonyl Group Modifications
1-(3-Chloro-4-methylphenyl)-4-[(4-Fluorophenyl)sulfonyl]piperazine
- Structural Features : Chloro-methylphenyl (position 1) and fluorophenylsulfonyl (position 4).
- Bioactivity : Shows enhanced selectivity for serotonin receptors due to halogen substitution, which fine-tunes electronic interactions .
- Comparison : The target compound’s phenylsulfonyl group (without fluorine) may reduce receptor specificity but improve metabolic stability compared to fluorinated analogs.
1-(Ethylsulfonyl)-4-(2-Methylbenzyl)piperazine
- Structural Features : Ethylsulfonyl (position 1) and methylbenzyl (position 4).
- Bioactivity : Moderate anti-inflammatory activity but lacks neuroprotective effects due to the smaller ethylsulfonyl group’s reduced hydrogen-bonding capacity .
Aromatic and Heterocyclic Modifications
1-(4-Ethoxy-3-methoxybenzyl)-4-(Phenylsulfonyl)piperazine
- Structural Features : Ethoxy-methoxybenzyl (position 1) and phenylsulfonyl (position 4).
- Bioactivity : Ethoxy and methoxy groups improve solubility and modulate enzyme interactions, leading to varied pharmacokinetic profiles .
- Comparison : The isobutyl group in the target compound increases lipophilicity, which may enhance blood-brain barrier penetration compared to polar ethoxy/methoxy substituents.
1-(3,4-Diethoxybenzenesulfonyl)-4-(2-Methylphenyl)piperazine
- Structural Features : Diethoxybenzenesulfonyl (position 1) and methylphenyl (position 4).
- Bioactivity : Diethoxy groups enhance supramolecular interactions (e.g., π-stacking) but reduce metabolic stability .
- Comparison : The simpler phenylsulfonyl group in the target compound likely improves synthetic accessibility and reduces steric hindrance during target binding.
Key Data Tables
Table 2: Structural and Functional Comparisons
| Compound Name | Key Substituents | Unique Attributes |
|---|---|---|
| 1-Isobutyl-4-(phenylsulfonyl)piperazine | Isobutyl, phenylsulfonyl | High lipophilicity; balanced receptor engagement |
| 1-(2-Fluorophenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine | Fluorophenyl, pyrazolo core | Planar heterocycle for CNS target binding |
| 1-(4-Ethoxy-3-methoxybenzyl)-4-(phenylsulfonyl)piperazine | Ethoxy-methoxybenzyl | Enhanced solubility; enzyme modulation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
